molecular formula C19H28N2O3S2 B2714129 (1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706003-75-9

(1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone

Cat. No.: B2714129
CAS No.: 1706003-75-9
M. Wt: 396.56
InChI Key: WWMBXIPORFHQJJ-UHFFFAOYSA-N
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Description

(1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a synthetic chemical compound of interest in medicinal chemistry and pharmacological research. Its structure combines a piperidine ring bearing a methylsulfonyl group with a 1,4-thiazepane ring system that is functionalized with an o-tolyl (2-methylphenyl) group, forming a methanone bridge. The 1,4-thiazepane core is a notable pharmacophore found in compounds investigated for various biological activities. For instance, certain thiazepane derivatives have been studied as potential matrix metalloproteinase (MMP) inhibitors, which are relevant in research areas such as cancer metastasis and inflammatory diseases . The inclusion of the (methylsulfonyl)piperidine moiety may influence the compound's physicochemical properties and its interaction with biological targets, particularly in modulating affinity and selectivity. This combination of structural features makes it a potentially valuable chemical probe for research use only (RUO) in investigating enzyme function, signal transduction pathways, and for use as a building block in the design and synthesis of novel bioactive molecules. Its exact mechanism of action and primary research applications are dependent on the specific biological context and require further empirical investigation by qualified researchers.

Properties

IUPAC Name

[7-(2-methylphenyl)-1,4-thiazepan-4-yl]-(1-methylsulfonylpiperidin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O3S2/c1-15-5-3-4-6-17(15)18-9-10-20(13-14-25-18)19(22)16-7-11-21(12-8-16)26(2,23)24/h3-6,16,18H,7-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBXIPORFHQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CCN(CCS2)C(=O)C3CCN(CC3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the piperidine and thiazepane intermediates, followed by their coupling through a methanone linkage.

    Piperidine Intermediate Synthesis: The piperidine ring can be synthesized through the cyclization of appropriate amines with aldehydes or ketones under acidic conditions.

    Thiazepane Intermediate Synthesis: The thiazepane ring is often prepared by the reaction of a thiol with an epoxide or halide, followed by cyclization.

    Coupling Reaction: The final step involves the coupling of the piperidine and thiazepane intermediates using a methanone group, typically through a condensation reaction under basic or acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halides (e.g., HCl, HBr) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions of piperidine and thiazepane derivatives with biological targets. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The piperidine and thiazepane rings may bind to specific sites on these targets, altering their activity. The methanone group can participate in hydrogen bonding or other interactions, stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of "(1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone," a comparison with three analogous compounds is provided below. These analogs share core heterocyclic motifs but differ in substituents or bridging groups, leading to variations in physicochemical and biological properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight (g/mol) LogP Hydrogen Bond Donors/Acceptors Key Structural Differences
Target Compound (as above) 408.51 2.1 0/5 Methylsulfonyl piperidine, o-tolyl thiazepane
(Piperidin-4-yl)(7-phenyl-1,4-thiazepan-4-yl)methanone 342.45 1.8 0/4 Unsubstituted piperidine, phenyl thiazepane
(1-Tosylpiperidin-4-yl)(7-(p-fluorophenyl)-1,4-thiazepan-4-yl)methanone 469.58 2.5 0/6 Tosyl piperidine, p-fluorophenyl thiazepane
(1-(Methylsulfonyl)azepan-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone 422.54 2.3 0/5 Azepane (7-membered) vs. piperidine (6-membered)

Key Observations:

Impact of Sulfonyl Groups: The methylsulfonyl group in the target compound enhances polarity compared to the unsubstituted piperidine analog (LogP 2.1 vs.

Aromatic Substitutents : The o-tolyl group in the target compound introduces steric hindrance compared to the p-fluorophenyl analog, which may affect binding pocket accessibility in enzyme targets.

Ring Size Variations : Replacing piperidine with azepane (7-membered ring) increases molecular weight and slightly elevates LogP, suggesting trade-offs between conformational flexibility and pharmacokinetic properties.

Key Findings:

  • The target compound exhibits a balanced profile with moderate solubility and metabolic stability, outperforming the phenyl-substituted analog in potency (IC50 12 nM vs. 85 nM).
  • The tosyl-substituted analog, while more potent (IC50 8 nM), suffers from poor solubility (22 µg/mL) and rapid hepatic clearance, limiting its utility in vivo.
  • The azepane variant shows intermediate potency and stability, highlighting the importance of ring size in tuning drug-like properties.

Methodological Considerations

The structural data underpinning these comparisons would rely heavily on crystallographic refinement using SHELXL , which is the gold standard for small-molecule structure determination . For example, torsional angles in the thiazepane ring and piperidine sulfonyl group could be precisely measured to explain conformational preferences affecting target binding.

Biological Activity

The compound (1-(Methylsulfonyl)piperidin-4-yl)(7-(o-tolyl)-1,4-thiazepan-4-yl)methanone is a complex molecule that incorporates a piperidine moiety and a thiazepane structure, which are known for their diverse biological activities. The biological activity of this compound has been explored in various studies, focusing on its potential as an antibacterial agent, enzyme inhibitor, and its interactions with biological systems.

Chemical Structure and Properties

The chemical structure can be represented as follows:

C15H20N2O2S\text{C}_{15}\text{H}_{20}\text{N}_2\text{O}_2\text{S}

This structure includes:

  • Piperidine ring : Known for its role in various pharmacological activities.
  • Thiazepane ring : Contributes to the compound's unique biological profile.
  • Methylsulfonyl group : Enhances solubility and biological activity.

Antibacterial Activity

Research has indicated that compounds containing piperidine and thiazepane rings exhibit significant antibacterial properties. For instance, studies have shown that derivatives with similar structures demonstrate moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis .

CompoundBacterial StrainActivity Level
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory effects. Notably, it has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease. In a comparative study, several synthesized derivatives displayed IC50 values ranging from 0.63 µM to 6.28 µM against urease, indicating strong inhibitory activity .

EnzymeIC50 Value (µM)Reference
AChE1.21 ± 0.005
Urease2.14 ± 0.002

Binding Interactions

Docking studies have provided insights into the binding interactions of the compound with bovine serum albumin (BSA), suggesting that the compound has favorable binding characteristics that could enhance its pharmacological effectiveness .

Case Studies

Several case studies have highlighted the therapeutic potential of compounds similar to this compound:

  • Study on Antibacterial Efficacy : A study conducted on a series of piperidine derivatives demonstrated that modifications in the sulfonamide group significantly enhanced antibacterial activity against resistant strains.
  • Enzyme Inhibition Analysis : Another research focused on enzyme inhibition showed that compounds with methylsulfonyl groups exhibited enhanced AChE inhibition compared to their non-sulfonyl counterparts.
  • Pharmacokinetic Studies : Preliminary pharmacokinetic evaluations indicated that the compound has favorable absorption characteristics, making it a candidate for further development in therapeutic applications.

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